1-(3,4-Dichloro-2-fluorophenyl)ethanone
Overview
Description
3’,4’-Dichloro-2’-fluoroacetophenone is an organic compound with the molecular formula C8H5Cl2FO It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dichloro-2’-fluoroacetophenone typically involves the halogenation of acetophenone derivatives. One common method includes the nitration of fluorobenzene followed by chlorination and subsequent acylation. The nitration step can be performed using a mixture of sulfuric acid and nitric acid, while the chlorination is achieved using chlorine gas in the presence of a catalyst . The final acylation step involves the use of acetic anhydride or acetyl chloride .
Industrial Production Methods: Industrial production of 3’,4’-Dichloro-2’-fluoroacetophenone often employs continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts, such as CNC+ catalysts, has been shown to improve the reaction rate and selectivity . Additionally, the process may involve the use of high-concentration nitrogen oxides for nitration and magnetic materials for acylation .
Chemical Reactions Analysis
Types of Reactions: 3’,4’-Dichloro-2’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols.
Common Reagents and Conditions:
Nitration: Sulfuric acid and nitric acid.
Chlorination: Chlorine gas with a catalyst.
Acylation: Acetic anhydride or acetyl chloride.
Bromination: Pyridine hydrobromide perbromide.
Major Products:
Substitution: Various substituted acetophenones.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Bromination: α-Bromoacetophenones.
Scientific Research Applications
3’,4’-Dichloro-2’-fluoroacetophenone has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-2’-fluoroacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The electron-withdrawing groups (chlorine and fluorine) enhance its reactivity, allowing it to form stable complexes with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 2’,4’-Dichloro-5’-fluoroacetophenone
- 2-Chloro-2,2-difluoroacetophenone
- 2-Chloro-4’-fluoroacetophenone
Comparison: 3’,4’-Dichloro-2’-fluoroacetophenone is unique due to the specific positioning of its chlorine and fluorine atoms, which significantly influence its chemical reactivity and biological activity. Compared to 2’,4’-Dichloro-5’-fluoroacetophenone, it exhibits different reactivity patterns in substitution and acylation reactions . The presence of both chlorine and fluorine atoms in the ortho and meta positions, respectively, makes it distinct from other similar compounds, affecting its overall stability and interaction with biological targets .
Properties
IUPAC Name |
1-(3,4-dichloro-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUCBGHARWLJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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